REACTION_CXSMILES
|
Cl/[CH:2]=[C:3](/[C:13]1[S:14][C:15]([CH3:18])=[CH:16][CH:17]=1)\[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[CH:6]=1.[F-].[Cs+].C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O(C1C=CC=CC=1P(C1C=CC=CC=1)C1C=CC=CC=1)C1C=CC=CC=1P(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:12][O:11][C:7]1[CH:8]=[CH:9][C:10]2[CH:2]=[C:3]([C:13]3[S:14][C:15]([CH3:18])=[CH:16][CH:17]=3)[O:4][C:5]=2[CH:6]=1 |f:1.2,3.4.5,6.7.8.9.10|
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Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
Cl\C=C(/OC1=CC(=CC=C1)OC)\C=1SC(=CC1)C
|
Name
|
|
Quantity
|
7.27 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
cesium carbonate
|
Quantity
|
15.58 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.178 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0.429 g
|
Type
|
catalyst
|
Smiles
|
O(C1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The solution was vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rbf, sealed with a septum
|
Type
|
CUSTOM
|
Details
|
purged with argon for 20-30 minutes
|
Duration
|
25 (± 5) min
|
Type
|
ADDITION
|
Details
|
100 mL dioxane was added
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM once more
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by column
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C=C(O2)C=2SC(=CC2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.83 mmol | |
AMOUNT: MASS | 3.38 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |